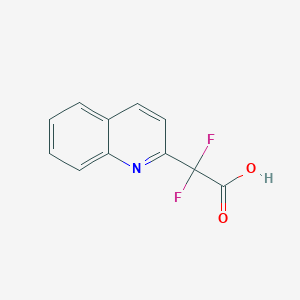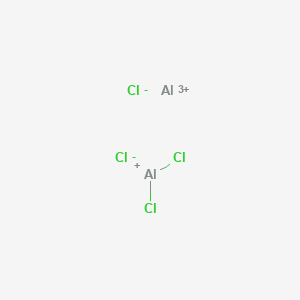
Aluminum chloride (AlCl2) (6CI,7CI,8CI,9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum chloride (AlCl2) (6CI,7CI,8CI,9CI) is an inorganic compound with the chemical formula AlCl2. It is a derivative of aluminum chloride, which is commonly used in various chemical applications. This compound is known for its reactivity and is often utilized in both laboratory and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aluminum chloride (AlCl2) can be synthesized through the reaction of aluminum with chlorine gas. This reaction is highly exothermic and typically occurs at elevated temperatures. The general reaction is: [ 2Al + 3Cl_2 \rightarrow 2AlCl_3 ]
Industrial Production Methods: In industrial settings, aluminum chloride is produced by the exothermic reaction of aluminum metal with chlorine or hydrogen chloride at temperatures between 650 and 750°C . Another method involves the single displacement reaction between copper (II) chloride and aluminum .
Análisis De Reacciones Químicas
Types of Reactions: Aluminum chloride (AlCl2) undergoes various types of chemical reactions, including:
Oxidation: Aluminum chloride can be oxidized to form aluminum oxide.
Reduction: It can be reduced to aluminum metal.
Substitution: It participates in substitution reactions, particularly in organic chemistry.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or chlorine.
Reduction: Typically involves a reducing agent like hydrogen or a metal.
Substitution: Often uses organic compounds and catalysts like Lewis acids.
Major Products:
Oxidation: Aluminum oxide (Al2O3)
Reduction: Aluminum metal (Al)
Substitution: Various organic aluminum compounds
Aplicaciones Científicas De Investigación
Aluminum chloride (AlCl2) is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in the Friedel-Crafts reaction, which is used to synthesize aromatic compounds.
Biology: It is used in the preparation of certain biological samples.
Medicine: It is utilized in antiperspirants and as a hemostatic agent.
Industry: It is employed in the production of aluminum metal and other aluminum compounds.
Mecanismo De Acción
The mechanism by which aluminum chloride exerts its effects involves its role as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. In antiperspirants, aluminum chloride works by causing an obstruction of the distal sweat gland ducts, where the metal ions precipitate with mucopolysaccharides, damaging epithelial cells along the lumen of the duct and forming a plug that blocks sweat output .
Comparación Con Compuestos Similares
- Aluminum fluoride (AlF3)
- Aluminum bromide (AlBr3)
- Aluminum iodide (AlI3)
Comparison:
- Aluminum fluoride (AlF3): Less reactive compared to aluminum chloride and used primarily in the production of aluminum.
- Aluminum bromide (AlBr3): More reactive than aluminum chloride and used in organic synthesis.
- Aluminum iodide (AlI3): Highly reactive and used in specialized chemical reactions.
Aluminum chloride (AlCl2) stands out due to its balanced reactivity and wide range of applications in both organic and inorganic chemistry .
Propiedades
Fórmula molecular |
Al2Cl4+2 |
|---|---|
Peso molecular |
195.8 g/mol |
Nombre IUPAC |
aluminum;dichloroalumanylium;dichloride |
InChI |
InChI=1S/2Al.4ClH/h;;4*1H/q2*+3;;;;/p-4 |
Clave InChI |
KHDXPELJNPRACO-UHFFFAOYSA-J |
SMILES canónico |
[Al+3].[Al+](Cl)Cl.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


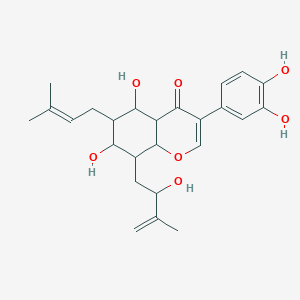
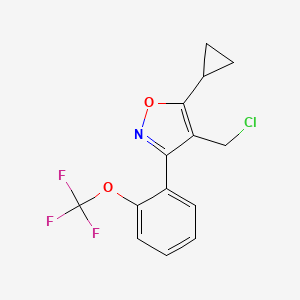
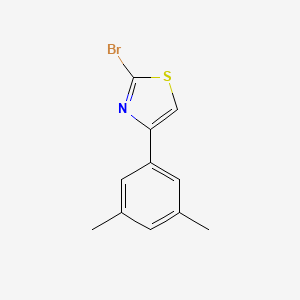

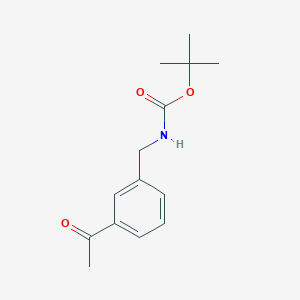
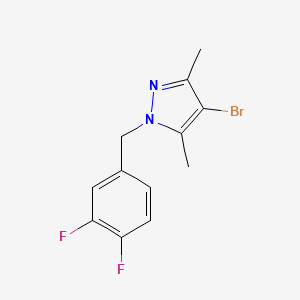
![(2S,3R)-2-amino-N-[(1S)-3-amino-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]carbamoyl]propyl]-3-hydroxy-butanamide](/img/structure/B15131345.png)
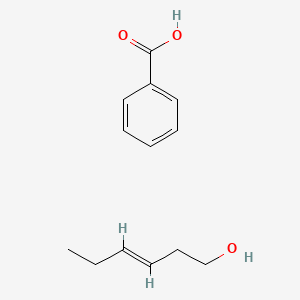

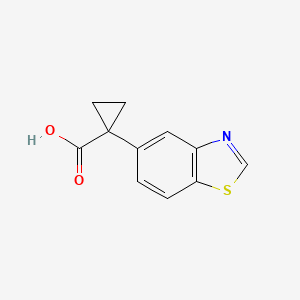
![Adenosine,N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-](/img/structure/B15131363.png)
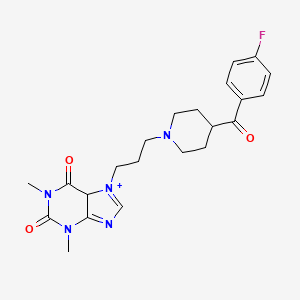
![7-[4-[4-(1-benzothiophen-4-yl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B15131382.png)
